molecular formula C11H8N2OS B038023 2-Mercapto-7-methoxy-quinoline-3-carbonitrile CAS No. 116705-02-3

2-Mercapto-7-methoxy-quinoline-3-carbonitrile

Cat. No. B038023
CAS RN: 116705-02-3
M. Wt: 216.26 g/mol
InChI Key: BVWBDRFIVYOYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Mercapto-7-methoxy-quinoline-3-carbonitrile” is a chemical compound with the molecular formula C11H8N2OS and a molecular weight of 216.26 . It contains a quinoline backbone, which is a heterocyclic aromatic organic compound. This compound also features a mercapto group (-SH), a methoxy group (-OCH3), and a carbonitrile group (-C≡N).


Molecular Structure Analysis

The molecular structure of this compound is characterized by a quinoline backbone, which is a bicyclic compound consisting of a benzene ring fused to a pyridine ring. The mercapto group is attached at the 2-position, the methoxy group at the 7-position, and the carbonitrile group at the 3-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the mercapto, methoxy, and carbonitrile groups would influence its polarity, solubility, and reactivity .

Scientific Research Applications

Anticancer Activity

Quinoline derivatives have been extensively studied for their anticancer properties. The presence of a mercapto group in 2-Mercapto-7-methoxy-quinoline-3-carbonitrile can potentially enhance its cytotoxic effects against various cancer cell lines. Research has shown that similar compounds exhibit significant activity against breast cancer cells, such as MCF-7 and MDA-MB-231 .

Antibacterial and Antifungal Applications

The structural framework of quinoline is known to possess antibacterial and antifungal activities. The mercapto and methoxy groups could potentially be optimized to target specific bacterial strains, addressing the growing concern of antibiotic resistance .

Antimalarial Properties

Quinoline-based compounds have a history of use in antimalarial drugs. The modification of the quinoline nucleus with a mercapto group could lead to the development of novel antimalarial agents with improved efficacy and reduced toxicity .

Anti-Inflammatory and Analgesic Effects

The anti-inflammatory and analgesic properties of quinoline derivatives make them candidates for the development of new pain management medications. The unique structure of 2-Mercapto-7-methoxy-quinoline-3-carbonitrile may contribute to these pharmacological activities .

Antiviral and Anti-HIV Activity

Quinoline compounds have shown promise in the treatment of viral infections, including HIV. The structural diversity of these compounds allows for the exploration of new derivatives that could inhibit viral replication .

Anticonvulsant and Anti-Parkinsonism

The central nervous system activity of quinoline derivatives includes anticonvulsant and anti-Parkinsonism effects. The specific substitution pattern in 2-Mercapto-7-methoxy-quinoline-3-carbonitrile could be explored for potential applications in neurological disorders .

properties

IUPAC Name

7-methoxy-2-sulfanylidene-1H-quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2OS/c1-14-9-3-2-7-4-8(6-12)11(15)13-10(7)5-9/h2-5H,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVWBDRFIVYOYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=S)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-7-methoxy-quinoline-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.